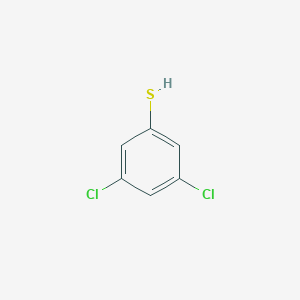

3,5-ジクロロチオフェノール

説明

3,5-Dichlorothiophenol is a chemical compound that belongs to the family of thiophenes, which are sulfur-containing heterocyclic compounds. Thiophenes are known for their aromaticity and are structurally similar to benzene, with a sulfur atom replacing one of the CH groups in the benzene ring. The presence of chlorine atoms in the 3 and 5 positions of the thiophene ring in 3,5-dichlorothiophenol suggests that it could exhibit unique chemical reactivity and physical properties, making it of interest in various chemical synthesis applications.

Synthesis Analysis

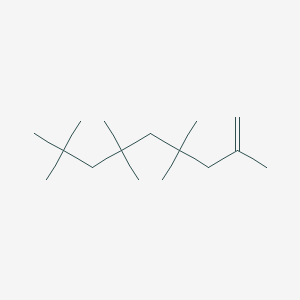

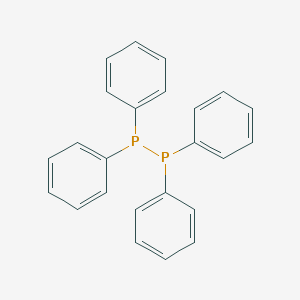

The synthesis of thiophene derivatives, including those related to 3,5-dichlorothiophenol, can be achieved through various methods. One efficient approach is the palladium-catalyzed Suzuki cross-coupling reaction, as reported in the synthesis of 3,4-biaryl-2,5-dichlorothiophene derivatives . Starting from 3,4-dibromo-2,5-dichlorothiophene and arylboronic acids, the reaction utilizes Pd(PPh3)4 and K3PO4 to yield the desired products with moderate to good yields. This method demonstrates the potential for creating a wide range of substituted thiophene compounds, possibly including 3,5-dichlorothiophenol derivatives.

Molecular Structure Analysis

The molecular structure and properties of thiophene derivatives can be explored using density functional theory (DFT) calculations . A relaxed potential energy surface (PES) scan can help locate the minimum energy structure of these molecules. Additionally, frontier molecular orbitals analysis can provide insights into the reactivity of the synthesized derivatives. For instance, the extended conjugations in the synthesized 3,4-biaryl-2,5-dichlorothiophene derivatives suggest that they could have interesting electronic properties, which might also be relevant for 3,5-dichlorothiophenol.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can be characterized using various analytical techniques. For instance, FT-IR, UV–vis, and NMR techniques can confirm the structures of synthesized compounds . Thermal analysis methods such as TG–DTA and DSC provide information on the thermal stability and phase transitions of the compounds . Additionally, the electrical conductivities of thiophene-based monomers and polymers can be measured to assess their potential in electronic applications . These methods could be applied to 3,5-dichlorothiophenol to determine its physical and chemical properties in detail.

科学的研究の応用

ハイパーブランチポリフェニレンスルフィド(HPPS)の合成

3,5-ジクロロチオフェノールは、ハイパーブランチポリフェニレンスルフィド(HPPS)の合成に使用されます . HPPSは、優れた熱安定性、耐薬品性、難燃性を特徴とする高性能エンジニアリングプラスチックの一種です。 電子機器、自動車、航空宇宙など、さまざまな分野で広く使用されています .

ビス-(3,5-ジクロロフェニル)スルフィドの合成

3,5-ジクロロチオフェノールのもう1つの用途は、ビス-(3,5-ジクロロフェニル)スルフィドの合成です . この化合物は、さまざまな医薬品や農薬の製造における重要な中間体です .

ナノコンポジットの開発

3,5-ジクロロチオフェノールは、ナノコンポジットの開発にも使用されます . たとえば、機能化多層カーボンナノチューブの表面への線形およびハイパーブランチポリフェニレンスルフィドのグラフトに使用されてきました . これらのナノコンポジットは半金属的輸送特性を示し、電子機器やエネルギー貯蔵の用途に適しています .

表面増強ラマン分光バーコーディングシステム

3,5-ジクロロチオフェノールは、表面増強ラマン分光バーコーディングシステムの開発に使用できます . このシステムにより、オンビーズペプチドを直接同定でき、これはハイスループットバイオアナリシスに役立ちます .

Safety and Hazards

将来の方向性

特性

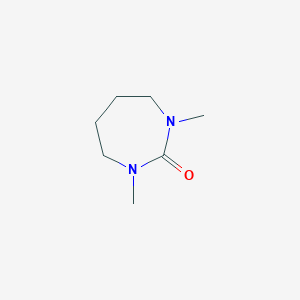

IUPAC Name |

3,5-dichlorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2S/c7-4-1-5(8)3-6(9)2-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRXIPCQPHZMXOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371125 | |

| Record name | 3,5-Dichlorobenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17231-94-6 | |

| Record name | 3,5-Dichlorobenzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17231-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichlorobenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dichloro thiophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Naphtho[8,1,2-hij]hexaphene](/img/structure/B93626.png)

![4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B93636.png)